2-Bromostearinsäure

Übersicht

Beschreibung

Dot1L-IN-4 is a potent inhibitor of the disruptor of telomeric silencing 1-like protein (DOT1L). This compound has shown significant efficacy in inhibiting the methylation of histone H3 on lysine 79 (H3K79), a modification associated with gene expression regulation. Dot1L-IN-4 has an IC50 value of 0.11 nM, making it a highly effective inhibitor .

Wissenschaftliche Forschungsanwendungen

Dot1L-IN-4 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Werkzeugverbindung verwendet, um die Rolle von DOT1L bei der Histonmethylierung und Genregulation zu untersuchen.

Biologie: Forscher verwenden Dot1L-IN-4, um die biologischen Funktionen von DOT1L in zellulären Prozessen wie der Zellzyklusregulation und Differenzierung zu untersuchen.

Industrie: Die Verbindung wird bei der Entwicklung neuer Medikamente eingesetzt, die auf epigenetische Modifikationen abzielen, und bei der Herstellung von Forschungsreagenzien.

5. Wirkmechanismus

Dot1L-IN-4 übt seine Wirkung aus, indem es die enzymatische Aktivität von DOT1L hemmt und die Methylierung von Histon H3 an Lysin 79 verhindert. Diese Hemmung stört die normale Regulation der Genexpression, was zu Veränderungen der Zellfunktionen führt. Die molekularen Ziele von Dot1L-IN-4 umfassen die aktive Stelle von DOT1L, an die es bindet und die Aktivität des Enzyms blockiert. Diese Hemmung beeinflusst verschiedene Signalwege, die an Zellproliferation, Differenzierung und Überleben beteiligt sind .

Ähnliche Verbindungen:

EPZ-5676: Ein weiterer DOT1L-Inhibitor mit einer anderen chemischen Struktur, aber ähnlicher inhibitorischer Aktivität.

SGC0946: Ein potenter und selektiver DOT1L-Inhibitor, der in Forschungsstudien verwendet wird.

Vergleich: Dot1L-IN-4 ist einzigartig aufgrund seiner hohen Potenz und Spezifität für DOT1L. Im Vergleich zu EPZ-5676 und SGC0946 hat Dot1L-IN-4 einen niedrigeren IC50-Wert, was eine stärkere inhibitorische Aktivität anzeigt. Darüber hinaus hat sich gezeigt, dass Dot1L-IN-4 in verschiedenen zellulären und tierischen Modellen wirksam ist, was es zu einem wertvollen Werkzeug für die Untersuchung von DOT1L-assoziierten Prozessen macht .

Dot1L-IN-4 zeichnet sich als ein leistungsstarker Inhibitor von DOT1L aus, mit bedeutenden Anwendungen in der Forschung und potenziellen therapeutischen Anwendungen. Seine einzigartigen Eigenschaften und die hohe Potenz machen es zu einer wertvollen Verbindung für die Untersuchung der epigenetischen Regulation und die Entwicklung neuer Behandlungen für Krankheiten, die mit Histonmethylierung verbunden sind.

Wirkmechanismus

Target of Action

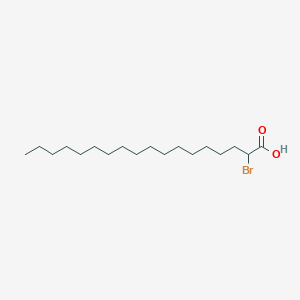

2-Bromostearic acid, also known as 2-Bromooctadecanoic acid, is an organic compound that is often used in organic synthesis as a catalyst or initiator

Mode of Action

It is known to be used as a catalyst or initiator in organic synthesis , suggesting that it may interact with its targets to facilitate chemical reactions

Biochemische Analyse

Biochemical Properties

2-Bromostearic acid is known to inhibit fatty acid oxidation . It acts as a mitochondrial carnitine palmitoyltransferase I (CPT I) inhibitor . CPT I is a key enzyme in the transport of long-chain fatty acids into mitochondria, where they undergo beta-oxidation for energy production. By inhibiting CPT I, 2-Bromostearic acid can potentially affect energy metabolism within cells.

Cellular Effects

It is known that the compound can depress endogenous respiration in skin cells . This suggests that 2-Bromostearic acid may have significant effects on cellular metabolism and energy production.

Molecular Mechanism

Its role as a CPT I inhibitor suggests that it may exert its effects by binding to this enzyme and preventing it from transporting long-chain fatty acids into mitochondria . This could lead to changes in cellular energy metabolism and potentially affect other processes that depend on energy production.

Metabolic Pathways

As a CPT I inhibitor, it is likely to be involved in the metabolism of long-chain fatty acids

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Dot1L-IN-4 involves multiple steps, starting from commercially available starting materials. The key steps include:

Formation of the Core Structure: The core structure is synthesized through a series of condensation and cyclization reactions.

Functional Group Modifications: Various functional groups are introduced through substitution and addition reactions to enhance the compound’s inhibitory activity.

Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.

Industrial Production Methods: Industrial production of Dot1L-IN-4 follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Dot1L-IN-4 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können bestimmte funktionelle Gruppen modifizieren, was die Aktivität der Verbindung möglicherweise verändert.

Substitution: Substitutionsreaktionen werden verwendet, um funktionelle Gruppen einzuführen oder zu ersetzen, wodurch die Eigenschaften der Verbindung zugeschnitten werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Nucleophile werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation hydroxylierte oder carboxylierte Derivate ergeben, während die Substitution verschiedene funktionelle Gruppen wie Halogenide oder Alkylketten einführen kann.

Vergleich Mit ähnlichen Verbindungen

EPZ-5676: Another DOT1L inhibitor with a different chemical structure but similar inhibitory activity.

SGC0946: A potent and selective DOT1L inhibitor used in research studies.

Comparison: Dot1L-IN-4 is unique due to its high potency and specificity for DOT1L. Compared to EPZ-5676 and SGC0946, Dot1L-IN-4 has a lower IC50 value, indicating stronger inhibitory activity. Additionally, Dot1L-IN-4 has been shown to be effective in various cellular and animal models, making it a valuable tool for studying DOT1L-related processes .

Dot1L-IN-4 stands out as a powerful inhibitor of DOT1L, with significant applications in research and potential therapeutic uses. Its unique properties and high potency make it a valuable compound for studying epigenetic regulation and developing new treatments for diseases associated with histone methylation.

Eigenschaften

IUPAC Name |

2-bromooctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h17H,2-16H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBFFJIZAKABSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883331 | |

| Record name | Octadecanoic acid, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142-94-9 | |

| Record name | 2-Bromooctadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromostearic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromostearic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanoic acid, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanoic acid, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromostearic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-Bromooctadecanoic acid affect skin respiration, and why is this significant?

A1: [] 2-Bromooctadecanoic acid has been shown to depress the endogenous respiration of skin slices. This effect is particularly pronounced in the absence of glucose. This finding is important because cells in the upper layers of the epidermis exist in a glucose-free environment. Consequently, when assessing the potential toxicity of substances using in vitro skin models, it is crucial to consider their effects both in the presence and absence of glucose. This approach provides a more accurate representation of the compound's impact on different skin layers.

Q2: Was 2-Bromooctadecanoic acid effective in deterring drywood termite feeding in the presented research?

A2: Unfortunately, the provided research abstract [] does not mention the results of using 2-Bromooctadecanoic acid as a drywood termite feeding deterrent. The abstract focuses on other substances tested for their effectiveness against Western drywood termites.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzene, 1-methyl-2-[(1-methylethyl)thio]-](/img/structure/B92579.png)